molecular formula C10H12ClNO B174646 3-Chloro-N-isopropylbenzamide CAS No. 17271-15-7

3-Chloro-N-isopropylbenzamide

Cat. No. B174646
CAS RN: 17271-15-7
M. Wt: 197.66 g/mol
InChI Key: KEBUUNRWYGFFML-UHFFFAOYSA-N
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Description

3-Chloro-N-isopropylbenzamide is a chemical compound with the molecular formula C10H12ClNO . It is used in various chemical reactions .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, benzamides can be prepared through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .


Molecular Structure Analysis

The molecular structure of 3-Chloro-N-isopropylbenzamide consists of a benzene ring substituted with a chlorine atom and an isopropylbenzamide group .

Scientific Research Applications

  • Crystal Structure Analysis : A study by Maetzke and Seebach (1990) revealed the X-ray crystal structure of a lithium N-isopropylbenzamide aza enolate complex, which is a unique solvent-free octameric aggregate. This finding is significant for understanding the molecular structure and potential applications in organometallic chemistry (Maetzke & Seebach, 1990).

  • Synthesis of Biologically Important Compounds : Verma et al. (2015) developed a synthetic method for preparing isoindolinones, which are biologically important, from 2-alkylbenzamide substrates. This method is significant for the synthesis of drugs and other bioactive molecules (Verma et al., 2015).

  • Photochemical Reactions and Quantum Yields : Millet, Palm, and Zetzsch (1998) investigated the photochemical reactions of chlorotoluron and isoproturon, which are related to N-isopropylbenzamides. Their study is crucial for understanding the environmental impact and behavior of these compounds under different conditions (Millet, Palm, & Zetzsch, 1998).

  • Photoreaction Mechanisms : Park et al. (2001) explored the photoreaction of 2-halo-N-pyridinylbenzamide, which provided insights into the intramolecular cyclization mechanisms of phenyl radicals. This study is relevant for understanding the photochemical properties of related compounds (Park et al., 2001).

  • Asymmetric Synthesis : Choi et al. (2010) demonstrated the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase, which is relevant for the production of chiral intermediates in pharmaceuticals (Choi et al., 2010).

  • Organic Photovoltaics Stability : Josey et al. (2019) assessed the outdoor stability of chloro–(chloro)n–boron subnaphthalocyanine and chloro–boron subphthalocyanine in organic photovoltaics. This research is crucial for developing durable and efficient solar energy materials (Josey et al., 2019).

properties

IUPAC Name

3-chloro-N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c1-7(2)12-10(13)8-4-3-5-9(11)6-8/h3-7H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBUUNRWYGFFML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-N-isopropylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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